7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Regiochemistry Lipophilicity Medicinal Chemistry

7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1211486-58-6) is a heterocyclic building block belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) family—a scaffold recognized as a purine bioisostere and a carboxylic acid mimic in medicinal chemistry. With a molecular formula of C₇H₇N₅O₂ and a molecular weight of 193.16 g/mol, it features a 7-amino group, a 2-methyl substituent, and a 6-carboxylic acid functionality on the fused triazolopyrimidine core.

Molecular Formula C7H7N5O2
Molecular Weight 193.166
CAS No. 1211486-58-6
Cat. No. B596828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS1211486-58-6
Molecular FormulaC7H7N5O2
Molecular Weight193.166
Structural Identifiers
SMILESCC1=NN2C(=C(C=NC2=N1)C(=O)O)N
InChIInChI=1S/C7H7N5O2/c1-3-10-7-9-2-4(6(13)14)5(8)12(7)11-3/h2H,8H2,1H3,(H,13,14)
InChIKeyVQVVMPKPOVCDJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline


7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1211486-58-6) is a heterocyclic building block belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) family—a scaffold recognized as a purine bioisostere and a carboxylic acid mimic in medicinal chemistry [1]. With a molecular formula of C₇H₇N₅O₂ and a molecular weight of 193.16 g/mol, it features a 7-amino group, a 2-methyl substituent, and a 6-carboxylic acid functionality on the fused triazolopyrimidine core . The compound is commercially supplied as a solid with a specified minimum purity of 95% (CAS 1211486-58-6, MDL MFCD15204063) at a list price of approximately $400 per 5 g .

Three functional handles (7-NH₂, 6-COOH, 2-methyl) for parallel derivatization in heterocyclic library synthesis.
Purine bioisostere scaffold supporting kinase and GPCR target-focused design.
MW 193 Da and balanced hydrogen-bond donors/acceptors suit fragment-based screening campaigns.

Why Generic Substitution Carries Scientific Risk


Although numerous [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives share the same core scaffold, they are not interchangeable surrogates. Subtle variations in substituent position, electronic character, and steric bulk profoundly alter physicochemical properties such as lipophilicity (LogP), hydrogen-bonding capacity, and aqueous solubility—parameters that directly govern synthetic tractability, pharmacokinetic behavior, and target engagement in downstream applications [1]. For example, regioisomeric repositioning of the amino group from the 7-position to the 2-position, or replacement of the 2-methyl group with a 2-methylthio substituent, can shift LogP by over 0.9 log units and fundamentally change metal-chelating geometry, solid-state packing, and biological activity profiles [2][3]. These non-linear structure–property relationships mean that generic substitution without quantitative evidence introduces unacceptable risk in both research reproducibility and industrial procurement decisions.

! Regioisomeric repositioning (e.g., amino from C7 to C2) can substantially alter hydrogen-bond donor geometry and lipophilicity, potentially affecting target engagement and purification.
! 2-Methylthio substitution introduces sulfur-mediated metal chelation and higher lipophilicity, diverging from methyl-substituted SAR series.
! Non-stocked analogs lack quantitative comparative data, introducing uncertainty for synthesis optimization and biological assay reproducibility.

Quantitative Differentiation Against Closest Analogs


Regiochemical Isomerism: Lipophilicity and H-Bonding

The positional isomer 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1394306-55-8) relocates the amino group from C7 to C2 and the methyl group from C2 to C7. This regiochemical swap alters the computed lipophilicity: the target compound (7-amino-2-methyl) has an ACD/LogP of −0.19, whereas the 2-amino-7-methyl isomer has an ACD/LogP of −0.39 . The 7-amino-2-methyl isomer also provides three hydrogen-bond donors (7-NH₂ plus COOH) versus two for the 2-amino-7-methyl isomer, as reflected in the ACD/Labs predicted H-bond donor count (3 vs 3; both isomers formally have three but the spatial orientation differs) .

Regiochemical Isomerism
Reported
ACD/LogP –0.19 (target) vs –0.39 (2-amino-7-methyl isomer) ΔLogP +0.20
Supports lipophilicity-based differentiation for passive permeability predictions.
Predicted values; confirm experimentally.
Regiochemistry Lipophilicity Medicinal Chemistry

Substituent Effects: Methyl vs Methylthio

Replacement of the 2-methyl group with a 2-methylthio substituent (CAS 113967-71-8) introduces a sulfur atom of higher polarizability and electron-withdrawing character. Experimental LogP data from commercial databases show the target methyl compound has a LogP of 0.46 (Hit2Lead), while the 2-methylthio analog has a LogP of 1.38 (Fluorochem), giving a difference of 0.92 log units . The methylthio analog has a molecular weight of 225.23 g/mol (vs 193.16 g/mol) and contains sulfur, enabling distinct metal-chelation geometries exploited in triorganotin(IV) antimicrobial complexes [1][2]. The 7-amino-2-methyl compound lacks the sulfur coordination site and is less bulky, offering divergent selectivity in metal-mediated applications.

Methyl vs Methylthio
Reported
LogP 0.46 (target) vs 1.38 (2-methylthio analog) ΔLogP +0.92
Large lipophilicity shift may alter protein binding and off-target profiles.
Experimental LogP from commercial databases.
Substituent Effects Metal Complexation Physicochemical Properties

Scaffold Validation in Kinase and Receptor Antagonism

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has been validated as a privileged pharmacophore across multiple therapeutic programs. A 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine derivative achieved an mTOR IC₅₀ of 7.1 nM with 126-fold selectivity over PI3Kα [1]. In a separate program, [1,2,4]triazolo[1,5-a]pyrimidine CDK2 inhibitors attained an IC₅₀ of 120 nM with 167-fold selectivity over GSK-3β [2]. Furthermore, Merck Sharp & Dohme LLC (Assignee) has patented substituted amino triazolopyrimidine compounds as A₂ₐ and/or A₂b adenosine receptor antagonists (US Patent 12,466,831; filed 2019, issued 2025) [3]. The 7-amino-2-methyl-6-carboxylic acid substitution pattern of the target compound provides an ideal vector set for elaboration into kinase inhibitors or GPCR modulators.

Scaffold Kinase Validation
Class-level
Analog mTOR IC₅₀ 7.1 nM CDK2 IC₅₀ 120 nM Adenosine receptor antagonist patent scope
Class-level scaffold supports kinase/GPCR library design.
No direct target compound data; building block context.
Kinase Inhibition Adenosine Receptor Scaffold Validation

Commercial Supply and Purity Comparison

The target compound is stocked and shipped as a catalog product by multiple vendors. AKSci lists it at 95% minimum purity (5 g at $400) with a non-hazardous DOT/IATA classification and recommended long-term storage in a cool, dry place . Hit2Lead (ChemBridge) also lists the compound at 95% purity with a LogP of 0.46 and pricing at $25 per 1 g . In contrast, the regioisomeric 2-amino-7-methyl analog (CAS 1394306-55-8) at 97% purity is priced at $415 per 1 g (MolDB), representing a >16-fold cost premium per gram at comparable purity . The target compound's more economical pricing and catalog availability reduce lead times compared to custom synthesis of non-stocked comparators.

Commercial Cost
Reported
$25/g (target, 95%) vs $415/g (2-amino-7-methyl isomer, 97%)
Cost advantage supports gram-scale parallel synthesis.
Pricing as of 2026; subject to change.
Commercial Availability Purity Procurement

Aqueous Solubility and Thermal Stability

The target compound's predicted aqueous solubility from the EPI Suite model is 811.45 mg/L (EPA T.E.S.T.), with an alternative EPI Suite estimate of 52,262 mg/L, reflecting model-dependent variance [1]. The predicted melting point is 163.07 °C (EPI Suite) and the boiling point 393.97 °C, indicating good thermal stability for standard laboratory handling and short-term storage at ambient temperature [1]. These values contrast with the 2-amino-7-methyl regioisomer, for which no comparable experimental or predicted solubility data are publicly available, representing a data gap that introduces uncertainty into formulation and assay development when the isomer is selected .

Solubility & Thermal
Reported
Pred. water solubility 811 mg/L mp 163 °C, bp 394 °C
Predicted developability parameters support solvent selection.
Model-dependent; comparator data unavailable.
Aqueous Solubility Thermal Stability Physicochemical Profiling

Optimal Research and Industrial Application Scenarios


Focused Kinase Inhibitor Library Synthesis

The 7-amino-2-methyl-6-carboxylic acid substitution pattern provides three functional handles (7-NH₂, 6-COOH, and the 2-methyl group) for parallel derivatization. The scaffold has demonstrated class-level validation through mTOR inhibitors (IC₅₀ = 7.1 nM) and CDK2 inhibitors (IC₅₀ = 120 nM) [1][2]. The 2-methyl group (rather than 2-methylthio) avoids unwanted sulfur-mediated metal chelation while maintaining a compact steric profile for ATP-binding site access.

Adenosine Receptor Antagonist Programs

Merck Sharp & Dohme's recently issued US Patent 12,466,831 (2025) claims substituted amino triazolopyrimidine compounds as adenosine receptor antagonists [3]. The target compound's 7-amino-2-methyl-6-carboxylic acid core aligns with the generic Markush structures disclosed, positioning it as a viable starting material for generating patent-differentiated analogs in immuno-oncology and inflammatory disease programs.

Fragment-Based Drug Discovery

With a molecular weight of 193.16 Da, 3 hydrogen-bond donors, 7 hydrogen-bond acceptors, and an ACD/LogP of −0.19, the compound satisfies the 'Rule of Three' criteria for fragment screening (MW <300, HBD ≤3, HBA ≤3, ClogP ≤3) . This fragment-like profile, combined with predicted water solubility exceeding 800 mg/L [4], enables screening at high concentrations in biochemical and biophysical assays with reduced risk of aggregation-based false positives.

Cost-Efficient Regioisomeric SAR Exploration

At $25/g (Hit2Lead, 95% purity), the target compound is approximately 16.6-fold less expensive than its 2-amino-7-methyl regioisomer ($415/g at 97%) . This cost differential enables medicinal chemistry teams to purchase gram quantities for multi-step parallel synthesis without exceeding typical discovery-stage consumables budgets, while still accessing a regioisomer with a 0.20 log unit higher predicted LogP for permeability optimization .

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
7-NH₂, 6-COOH, 2-methyl functionalization vectors
Scaffold-kinase activity relationship profiling
Adenosine Receptor Antagonist Research
Substituted amino triazolopyrimidine core
Patent-differentiated analog design (research context)
Fragment-Based Drug Discovery
Fragment-compliant physicochemical profile (MW, HBD/HBA, low LogP)
Rule-of-Three fragment screening suitability
Regioisomeric SAR Exploration
Cost-efficient access to target regioisomer
Predicted higher lipophilicity for permeability optimization studies
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